5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine
Overview
Description
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine: is an organic compound that features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a ligand in receptor studies, helping to elucidate the binding mechanisms of various receptors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with oxidoreductase enzymes, enhancing antibacterial and antifungal activities . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the phosphorylation of proteins involved in cell signaling, thereby altering gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antibacterial and antifungal activities. At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 5-methyl-2-hydroxyaniline with 4-methylpiperidine in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the piperidine moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Melperone: A piperidine derivative used as an antipsychotic.
Diphenidol: Another piperidine derivative with antiemetic properties.
Dyclonine: A local anesthetic with a piperidine structure.
Eperisone: A muscle relaxant with a piperidine moiety.
Cycrimine: An anticholinergic agent with a piperidine ring.
Uniqueness: Its structure allows for targeted interactions with specific receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAVHDYBYEUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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